Radioprotective Efficacy: Cysteamine Hemisulfate vs. Cysteine — Dose Reduction Factor (DRF) Comparison
In direct head-to-head in vitro comparison using tissue-culture cloning technique (Puck assay), cysteamine demonstrated superior radioprotective potency on a millimolar basis compared to cysteine. At 32 mM cysteamine versus 128 mM cysteine, both compounds achieved DRF approaching 4; however, cysteamine required 4-fold lower concentration to achieve comparable protection [1]. The study explicitly concluded: "The best protection on a mM basis was provided by cysteamine." [1]
| Evidence Dimension | Radioprotective potency (Dose Reduction Factor, DRF) |
|---|---|
| Target Compound Data | DRF approaching 4 at 32 mM; DRF 1.8 (i.v. in vivo, non-toxic human dose); DRF 5 (CHO cells in vitro) [1][2] |
| Comparator Or Baseline | Cysteine: DRF approaching 4 at 128 mM (4× higher concentration required) [1] |
| Quantified Difference | Cysteamine achieves comparable DRF at 4-fold lower millimolar concentration; ~4× more potent on molar basis |
| Conditions | Tissue-culture cell cloning assay (Puck technique); CHO cells in vitro; i.v. administration in vivo |
Why This Matters
Superior potency on a molar basis reduces the required mass loading in radioprotective formulations, enabling lower excipient burden and potentially reduced toxicity at equivalent protective efficacy.
- [1] Protection of Tissue-culture Cells against Ionizing Radiation. International Journal of Radiation Biology. 1961. Concentrations: 2-4 mM gave DRF 1-2; cysteamine 32 mM and cysteine 128 mM gave DRF approaching 4; best protection on mM basis by cysteamine. View Source
- [2] INIS Repository. Cysteamine radioprotection data: DRF 1.8 (i.v. human non-toxic dose); DRF 5 (CHO cells in vitro). IAEA. View Source
